molecular formula C26H23I2N5O5S B11663438 N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11663438
M. Wt: 771.4 g/mol
InChI Key: UMAROOHGEROEMM-VFLNYLIXSA-N
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Description

N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and industrial chemistry. This compound features a unique structure that includes a triazole ring, phenyl groups, and iodine atoms, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of Phenyl Groups: Phenyl groups are introduced via electrophilic aromatic substitution reactions.

    Final Coupling: The final step involves coupling the triazole derivative with the diiodophenyl compound under mild conditions, often using a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.

    Reduction: Reduction reactions can target the triazole ring and the phenyl groups.

    Substitution: The iodine atoms can be substituted with other halogens or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium azide, thiols, and amines are employed under mild to moderate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or sulfoxides, while substitution reactions can produce a variety of halogenated or functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s iodine atoms make it useful for radiolabeling studies, where it can be used to track biological processes and interactions.

Medicine

Medically, the compound shows potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, owing to its unique structural features.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms and triazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
  • N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide distinguishes it from similar compounds. This group enhances its lipophilicity and potential interactions with biological membranes, making it more effective in certain applications.

This detailed overview provides a comprehensive understanding of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C26H23I2N5O5S

Molecular Weight

771.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23I2N5O5S/c1-36-20-10-15(11-21(37-2)24(20)38-3)25-31-32-26(33(25)18-7-5-4-6-8-18)39-14-22(34)30-29-13-16-9-17(27)12-19(28)23(16)35/h4-13,35H,14H2,1-3H3,(H,30,34)/b29-13+

InChI Key

UMAROOHGEROEMM-VFLNYLIXSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C(C(=CC(=C4)I)I)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C(C(=CC(=C4)I)I)O

Origin of Product

United States

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